LY125180
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Overview
Description
LY125180 is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY125180 involves multiple steps. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced technologies and equipment helps in achieving consistent quality and meeting regulatory standards.
Chemical Reactions Analysis
Types of Reactions: LY125180 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
LY125180 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in the industry, it is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of LY125180 involves its interaction with specific molecular targets and pathways. The compound binds to these targets, leading to a series of biochemical reactions that result in its observed effects. Understanding these mechanisms is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to LY125180 include other benzenemethanamine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their properties and applications.
Highlighting Uniqueness: What sets this compound apart is its specific combination of functional groups, which imparts unique properties and enhances its versatility. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
74515-39-2 |
---|---|
Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-15-9-11-17(12-10-15)20-14-13-18(19(2)3)16-7-5-4-6-8-16;/h4-12,18H,13-14H2,1-3H3;1H |
InChI Key |
XLPKFDWDLKTMQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCC(C2=CC=CC=C2)N(C)C.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(C2=CC=CC=C2)N(C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lilly 125180 LY 125180 LY-125180 LY125180 N,N-dimethyl alpha-(2-(4-tolyloxyl)ethyl)benzylamine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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